molecular formula C18H13Cl2NO2 B11832012 N-(3-chloro-2-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide CAS No. 853314-72-4

N-(3-chloro-2-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide

Cat. No.: B11832012
CAS No.: 853314-72-4
M. Wt: 346.2 g/mol
InChI Key: VYABCRNHUWJXID-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide is a synthetic organic compound. It belongs to the class of furan carboxamides, which are known for their diverse biological activities. This compound is characterized by the presence of a furan ring substituted with chlorophenyl and methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Substitution reactions: The chlorophenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group by reacting the furan carboxylic acid with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions can target the chlorophenyl groups, potentially leading to the formation of phenyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,3-diones, while reduction could yield phenyl-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-5-(2-chlorophenyl)furan-2-carboxamide
  • N-(2-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide

Comparison

Compared to similar compounds, N-(3-chloro-2-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide may exhibit unique properties due to the specific positioning of the chloro and methyl groups. These structural differences can influence its reactivity, biological activity, and overall stability.

Properties

CAS No.

853314-72-4

Molecular Formula

C18H13Cl2NO2

Molecular Weight

346.2 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C18H13Cl2NO2/c1-11-13(19)7-4-8-15(11)21-18(22)17-10-9-16(23-17)12-5-2-3-6-14(12)20/h2-10H,1H3,(H,21,22)

InChI Key

VYABCRNHUWJXID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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